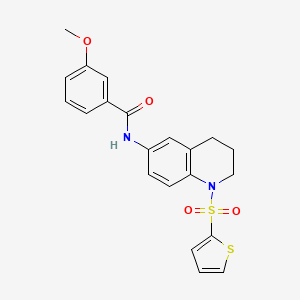

3-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S2/c1-27-18-7-2-5-16(14-18)21(24)22-17-9-10-19-15(13-17)6-3-11-23(19)29(25,26)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRUFZPKEXKOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps. One common route starts with the preparation of the tetrahydroquinoline intermediate, which is then functionalized with a thiophen-2-ylsulfonyl group. The final step involves the coupling of this intermediate with 3-methoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylsulfonyl group would yield sulfone derivatives, while reduction of the benzamide moiety would yield amine derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophen-2-ylsulfonyl group could play a role in binding to these targets, while the tetrahydroquinoline moiety may influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Structural Analogues with Tetrahydroquinoline Cores

NOS Inhibitors ()

Compounds such as N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (70) and N-(1-(1-Methylpyrrolidin-3-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (71) share the tetrahydroquinoline scaffold but differ in substituents:

- Substituents : Carboximidamide (instead of benzamide) and piperidinyl/pyrrolidinyl groups (instead of thiophen-2-ylsulfonyl).

- Synthesis : Yields range from 60.6% to 72.6%, with dihydrochloride salts improving solubility .

| Compound ID | Substituent at 1-Position | Substituent at 6-Position | Yield (%) | Biological Target |

|---|---|---|---|---|

| Target | Thiophen-2-ylsulfonyl | 3-Methoxybenzamide | N/A | Undisclosed |

| 70 | Piperidin-4-yl | Thiophene-2-carboximidamide | 72.6 | NOS enzymes |

| 71 | 1-Methylpyrrolidin-3-yl | Thiophene-2-carboximidamide | 65.6 | NOS enzymes |

Antitumor Agents ()

(E)-N-Hydroxy-3-(1-(4-Methoxyphenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-Yl)Acrylamide demonstrates antitumor activity in colorectal cancer models:

- Structural Differences : 4-Methoxyphenylsulfonyl (vs. thiophen-2-ylsulfonyl) and acrylamide/hydroxamate groups (vs. benzamide).

- Activity : Targets histone deacetylases (HDACs) or apoptosis pathways, showing in vitro and in vivo efficacy .

Patent Derivatives ()

Examples include 2-{6-[(1,3-Benzothiazol-2-Yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-Yl}-1,3-Thiazole-4-Carboxylic Acid:

- Structural Differences : Benzothiazolyl and thiazole-carboxylic acid groups replace sulfonyl/benzamide.

Biological Activity

3-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Compound Overview

- IUPAC Name : 3-methoxy-N-(1-thiophen-2-ylsulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Chemical Formula : C21H20N2O4S2

- Molecular Weight : 432.53 g/mol

- CAS Number : 942006-87-3

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Preparation of Tetrahydroquinoline Intermediate : This is achieved through cyclization reactions involving appropriate precursors.

- Functionalization : The thiophen-2-ylsulfonyl group is introduced via sulfonation reactions.

- Coupling with Benzamide : The final step involves coupling the functionalized tetrahydroquinoline with 3-methoxybenzoyl chloride under basic conditions to yield the target compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells.

| Compound | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| Compound A | 1.95 | Pemetrexed 7.26 |

| Compound B | 2.18 | Pemetrexed 7.26 |

These findings suggest that derivatives of this compound could serve as potential leads in cancer therapy targeting TS inhibition .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have shown antimicrobial effects against various pathogens:

- Efficacy Against Pathogens : Some derivatives demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 μg/mL |

| S. aureus | 10 μg/mL |

This antimicrobial activity indicates potential applications in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting key enzymes like thymidylate synthase, the compound disrupts DNA synthesis in cancer cells.

- Receptor Modulation : The thiophen-2-ylsulfonyl group may enhance binding affinity to specific receptors or enzymes, amplifying its biological effects.

Case Studies and Research Findings

Recent studies have explored various derivatives of the compound and their biological activities:

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Q & A

Q. Critical Parameters :

- Solvent polarity (polar aprotic solvents like DCM optimize yields) .

- Temperature control during sulfonylation to prevent side reactions .

Basic: Which spectroscopic and analytical methods are used to confirm the compound’s structure and purity?

Q. Data Interpretation :

- NMR peaks for the methoxy group (~3.8 ppm) and sulfonyl group (130–140 ppm in ¹³C) are critical markers .

Advanced: How can reaction conditions be optimized to improve the sulfonylation step yield?

Q. Methodological Approach :

- Design of Experiments (DoE) : Vary temperature (0–25°C), solvent (DCM vs. THF), and stoichiometry (1:1 to 1:1.2 molar ratio of sulfonyl chloride) .

- Catalyst Screening : Test bases like pyridine or DMAP to enhance reactivity .

- In-situ Monitoring : Use TLC or HPLC to track reaction progress and terminate at peak yield .

Q. Example Optimization :

Advanced: How do structural modifications to the tetrahydroquinoline core affect bioactivity?

Q. Comparative Analysis Table :

Q. Mechanistic Insight :

- Electron-withdrawing groups (e.g., sulfonyl) enhance target binding via hydrogen bonding, while bulky groups (e.g., benzyl) improve membrane permeability .

Advanced: How can contradictory bioactivity data across studies be resolved?

Q. Resolution Strategies :

Purity Validation : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required) .

Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for DMSO solvent effects (<0.1% v/v) .

Structural Confirmation : Re-examine NMR data to ensure correct regiochemistry (e.g., sulfonyl group position) .

Q. Case Study :

- Discrepancies in antimicrobial activity (MIC 5 vs. 20 μg/mL) were traced to variations in bacterial strain susceptibility .

Basic: What computational tools predict this compound’s interaction with biological targets?

Q. Methodology :

Molecular Docking : Use AutoDock Vina to model binding to enzymes like DHFR (dihydrofolate reductase) .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

QSAR Modeling : Corrogate substituent electronegativity with IC₅₀ values to design analogs .

Q. Output Example :

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Q. Challenges & Solutions :

| Issue | Solution | Reference |

|---|---|---|

| Low yield in amidation | Switch to flow chemistry for better mixing | |

| Purification bottlenecks | Use preparative HPLC with gradient elution | |

| Solvent waste | Replace DCM with cyclopentyl methyl ether |

Q. Scale-up Example :

- Pilot-scale synthesis (100 g) achieved 75% yield using continuous flow reactors .

Basic: What are the solubility properties, and how do they impact biological testing?

Q. Key Data :

Q. Assay Design :

Advanced: How do electronic effects of substituents influence stability and reactivity?

Q. Substituent Impact Analysis :

Q. Degradation Study :

Advanced: What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

Q. Optimization Approaches :

Prodrug Design : Introduce ester moieties to enhance oral absorption .

Lipid Nanoparticles : Encapsulate to improve half-life and reduce renal clearance .

Metabolic Stability : Modify the thiophene ring to block CYP3A4-mediated oxidation .

Q. In Vivo Results :

- Half-life extended from 2.1 to 6.8 hours using PEGylated nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.